Methyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Methyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate typically involves the reaction of ethylamine with a suitable precursor, such as a carboxylic acid derivative. One common method involves the cyclization of a hydrazide intermediate with an appropriate ester. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like ethanol. The reaction is typically carried out under reflux conditions to ensure complete cyclization and formation of the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, green chemistry principles, such as solvent-free reactions and the use of catalytic amounts of reagents, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxadiazole N-oxide derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
Methyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar heterocyclic structure but contain a sulfur atom instead of an oxygen atom.
1,2,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring structure.
1,2,5-Oxadiazole Derivatives: Another variation in the arrangement of nitrogen and oxygen atoms.
Uniqueness
Methyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate is unique due to its specific substitution pattern and the presence of the ethylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to other similar compounds.
Properties
IUPAC Name |
methyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-3-7-6-9-8-4(12-6)5(10)11-2/h3H2,1-2H3,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSUTFHQJHNMHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(O1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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